molecular formula C21H17N3OS B2478790 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034399-21-6

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2478790
CAS No.: 2034399-21-6
M. Wt: 359.45
InChI Key: SDMMKUOTOOFHRY-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a pyrrole ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The final step involves coupling the synthesized rings using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrrol-1-yl)benzamide: Lacks the thiophene and pyridine rings.

    N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Lacks the pyrrole ring.

    4-(1H-pyrrol-1-yl)-N-(pyridin-3-yl)methyl)benzamide: Lacks the thiophene ring.

Uniqueness

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of all three heterocyclic rings (pyrrole, thiophene, and pyridine) in its structure. This combination of rings imparts unique electronic and steric properties, making it a versatile compound for various applications.

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H14N4S\text{C}_{15}\text{H}_{14}\text{N}_4\text{S}

This compound features a pyrrole ring, a thiophene moiety, and a benzamide group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes involved in metabolic pathways. For instance, the inhibition of dihydrofolate reductase (DHFR) is significant for bacterial metabolism, suggesting that this compound may exhibit antibacterial properties .
  • Calcium Signaling Modulation : The potential interaction with calcium channels indicates that the compound could influence intracellular calcium levels, which play a crucial role in various cellular processes.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole and benzamide exhibit significant antibacterial activity. For example, related compounds showed potent activity against Gram-positive bacteria such as Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may possess similar properties.

Antitumor Effects

In vitro studies have indicated that certain benzamide derivatives can inhibit tumor cell growth. For instance, compounds with similar structural frameworks have demonstrated moderate to high potency in inhibiting RET kinase, which is implicated in various cancers . This highlights the potential of the compound as an anticancer agent.

Study 1: Antibacterial Evaluation

A study evaluated the antibacterial effects of pyrrole-based compounds against Micrococcus luteus and antibiotic-resistant strains of Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited MIC values as low as 2.0 μM, indicating potent antibacterial activity .

Study 2: Anticancer Activity

A recent investigation into pyrrole derivatives revealed their potential as inhibitors of cancer cell proliferation. Compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests that the compound may be effective in targeting specific cancer pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Compound APyrrole-BenzamideAntibacterial (MIC: 3.12 µg/mL)
Compound BPyrrole-ThiopheneAntitumor (IC50: 5 µM)
Compound CBenzamide DerivativeEnzyme Inhibition (DHFR)

Properties

IUPAC Name

4-pyrrol-1-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-21(16-7-9-18(10-8-16)24-12-1-2-13-24)23-15-17-5-3-11-22-20(17)19-6-4-14-26-19/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMMKUOTOOFHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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